ALK-IN-1

Catalog No.
S547922
CAS No.
1197958-12-5
M.F
C26H34ClN6O2P
M. Wt
529.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ALK-IN-1

CAS Number

1197958-12-5

Product Name

ALK-IN-1

IUPAC Name

5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C26H34ClN6O2P

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31)

InChI Key

OVDSPTSBIQCAIN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AP26113-analog; AP-26113-analog; AP 26113-analog, Brigatinib-analog

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC

The exact mass of the compound (2-((5-Chloro-2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is 528.21694 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ALK-IN-1 is a potent, orally active, and selective small molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). As a member of the diaminopyrimidine class of ATP-competitive kinase inhibitors, it is structurally analogous to Brigatinib (AP26113) and provides a critical research tool for investigating ALK/ROS1-driven signaling pathways. Its primary value proposition lies in its high potency against wild-type ALK and, crucially, its retained activity against specific mutations that confer resistance to first-generation inhibitors like Crizotinib, making it a non-interchangeable compound for studying acquired resistance mechanisms.

Selecting an ALK inhibitor based on class alone is unreliable for reproducible research due to critical differences in potency, selectivity, and activity against resistance-conferring mutations. First-generation inhibitors such as Crizotinib are ineffective against common gatekeeper mutations like ALK L1196M, which frequently arise in resistance studies. ALK-IN-1 was specifically developed to overcome this liability. Furthermore, off-target kinase activities vary significantly between inhibitors, impacting experimental outcomes and data interpretation. For studies requiring consistent inhibition of both wild-type and Crizotinib-resistant ALK, or for dual ALK/ROS1 pathway analysis, ALK-IN-1 provides a distinct and necessary pharmacological profile that cannot be replicated by substituting with a first-generation compound.

Sub-Nanomolar Potency Against Wild-Type ALK, Exceeding First-Generation Inhibitors

In biochemical assays, ALK-IN-1 demonstrates potent inhibition of wild-type ALK with a reported IC50 value of 0.62 nM. This level of potency is a key attribute for ensuring complete target engagement at low concentrations in vitro. For comparison, the first-generation inhibitor Crizotinib, a common research benchmark, typically displays ALK enzymatic inhibition in the range of 20-60 nM.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data0.62 nM
Comparator Or BaselineCrizotinib (First-Generation Inhibitor): ~20-60 nM
Quantified DifferenceApproximately 32-96 fold more potent than Crizotinib
ConditionsBiochemical kinase assay against wild-type ALK.

Higher potency allows for use at lower, more selective concentrations in cell-based assays, reducing the risk of off-target effects and improving data quality.

Maintained Efficacy Against Crizotinib-Resistant ALK L1196M 'Gatekeeper' Mutant

A primary procurement justification for ALK-IN-1 is its demonstrated ability to inhibit the ALK L1196M mutation, which is a key mechanism of acquired resistance to Crizotinib. ALK-IN-1 maintains potent activity against the L1196M mutant with a reported IC50 between 15 and 45 nM. Crizotinib loses significant efficacy against this mutant, rendering it unsuitable for studying this common resistance pathway.

Evidence DimensionInhibition of Resistant Mutant (IC50)
Target Compound Data15-45 nM against ALK L1196M
Comparator Or BaselineCrizotinib: Ineffective or shows significantly reduced potency.
Quantified DifferenceRetains potent activity where Crizotinib fails.
ConditionsBiochemical or cellular assay against ALK L1196M mutant kinase.

This makes ALK-IN-1 an essential tool for investigating mechanisms of Crizotinib resistance and developing next-generation therapeutics that bypass this mutation.

Potent Dual Inhibition of ROS1 Kinase

ALK-IN-1 is not only a potent ALK inhibitor but also effectively targets ROS1 kinase with a reported enzymatic IC50 of 1.9 nM. This dual activity is a critical feature, as ROS1 rearrangements define a distinct molecular subtype of cancers, and inhibitors often show cross-reactivity due to the high homology between the ALK and ROS1 kinase domains. This makes ALK-IN-1 a valuable tool for comparative studies of ALK- and ROS1-driven biology.

Evidence DimensionEnzymatic Inhibition vs. Secondary Target (IC50)
Target Compound Data1.9 nM (ROS1)
Comparator Or Baseline0.62 nM (ALK)
Quantified DifferenceMaintains sub-nanomolar to low-nanomolar potency against both ALK and ROS1.
ConditionsBiochemical kinase assay.

For researchers studying both ALK and ROS1 signaling, this compound provides a single, well-characterized tool, streamlining experimental workflows and ensuring consistent target engagement across different models.

Demonstrated Cellular Activity and Selectivity

The biochemical potency of ALK-IN-1 translates directly to cellular activity. It effectively induces cell death in ALK-positive Karpas-299 lymphoma cells with an IC50 of 41.5 nM, while showing over 40-fold less activity against the ALK-negative U937 cell line (IC50 = 1,718 nM). This demonstrates on-target cellular efficacy and provides a clear selective window, a critical factor for ensuring that observed phenotypes are due to ALK inhibition.

Evidence DimensionCellular Viability (IC50)
Target Compound Data41.5 nM (ALK-positive Karpas-299 cells)
Comparator Or Baseline1,718 nM (ALK-negative U937 cells)
Quantified Difference~41-fold selectivity for ALK-driven cells over ALK-negative cells.
ConditionsCell viability assay.

This provides confidence that experimental results in ALK-positive cell models are due to specific on-target activity, a crucial requirement for valid mechanistic studies.

Modeling and Overcoming Crizotinib Resistance

Use ALK-IN-1 in cell lines or xenograft models engineered to express the ALK L1196M mutation to study downstream signaling changes and evaluate novel combination therapies. Its proven efficacy against this mutant makes it the correct tool where first-generation inhibitors are ineffective.

Comparative Analysis of ALK vs. ROS1 Signaling

Leverage the dual potency of ALK-IN-1 as a single reference compound to interrogate and compare the signaling pathways and cellular dependencies in both ALK-fusion and ROS1-fusion cancer models, ensuring consistent pharmacological intervention.

High-Potency Reference Compound for Target Validation

Employ ALK-IN-1 as a potent positive control in high-throughput screening or target validation assays for new ALK inhibitors. Its sub-nanomolar potency provides a robust benchmark for assessing the activity of novel chemical entities.

Investigating On-Target Efficacy in ALK-Dependent Cancer Models

Utilize ALK-IN-1 to confirm ALK-dependency in various cancer cell lines. Its demonstrated selectivity for ALK-positive over ALK-negative cells allows for clear attribution of phenotypic effects, such as apoptosis or proliferation arrest, to the inhibition of the ALK signaling pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

528.2169390 Da

Monoisotopic Mass

528.2169390 Da

Heavy Atom Count

36

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3DGD69C6PV

Dates

Last modified: 08-15-2023
1: Rossi A, Maione P, Sacco PC, Sgambato A, Casaluce F, Ferrara ML, Palazzolo G, Ciardiello F, Gridelli C. ALK inhibitors and advanced non-small cell lung cancer (review). Int J Oncol. 2014 Aug;45(2):499-508. doi: 10.3892/ijo.2014.2475. Epub 2014 May 29. PubMed PMID: 24889366.
2: Iwama E, Okamoto I, Harada T, Takayama K, Nakanishi Y. Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK rearrangement-positive lung cancer. Onco Targets Ther. 2014 Mar 5;7:375-85. doi: 10.2147/OTT.S38868. eCollection 2014. Review. PubMed PMID: 24623980; PubMed Central PMCID: PMC3949762.
3: Perez CA, Velez M, Raez LE, Santos ES. Overcoming the resistance to crizotinib in patients with non-small cell lung cancer harboring EML4/ALK translocation. Lung Cancer. 2014 May;84(2):110-5. doi: 10.1016/j.lungcan.2014.02.001. Epub 2014 Feb 8. PubMed PMID: 24598368.
4: Solomon B, Wilner KD, Shaw AT. Current status of targeted therapy for anaplastic lymphoma kinase-rearranged non-small cell lung cancer. Clin Pharmacol Ther. 2014 Jan;95(1):15-23. doi: 10.1038/clpt.2013.200. Epub 2013 Oct 3. Review. PubMed PMID: 24091716.
5: Yu HA, Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in lung cancers. J Natl Compr Canc Netw. 2013 Feb 1;11(2):161-9. PubMed PMID: 23411383; PubMed Central PMCID: PMC3673302.
6: Ceccon M, Mologni L, Bisson W, Scapozza L, Gambacorti-Passerini C. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors. Mol Cancer Res. 2013 Feb;11(2):122-32. doi: 10.1158/1541-7786.MCR-12-0569. Epub 2012 Dec 13. PubMed PMID: 23239810.
7: Katayama R, Khan TM, Benes C, Lifshits E, Ebi H, Rivera VM, Shakespeare WC, Iafrate AJ, Engelman JA, Shaw AT. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proc Natl Acad Sci U S A. 2011 May 3;108(18):7535-40. doi: 10.1073/pnas.1019559108. Epub 2011 Apr 18. PubMed PMID: 21502504; PubMed Central PMCID: PMC3088626.

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